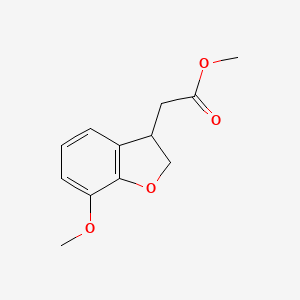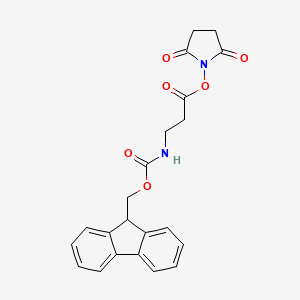
Fmoc-beta-Ala-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-beta-Ala-OSu: (9-fluorenylmethyloxycarbonyl-beta-alanine N-hydroxysuccinimide ester) is a compound widely used in peptide synthesis. It serves as a protecting group for amino acids, facilitating the synthesis of peptides by preventing unwanted side reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with beta-alanine in the presence of a base, followed by the reaction with N-hydroxysuccinimide (OSu). The reaction conditions usually involve maintaining a pH of 8-9 and reacting at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-beta-Ala-OSu primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid. The compound can also participate in coupling reactions with other amino acids to form peptides .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: The compound reacts with amino acids in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Deprotection: Removal of the Fmoc group yields beta-alanine.
Coupling: Formation of peptide bonds with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-beta-Ala-OSu is extensively used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of amino acids, facilitating the stepwise assembly of peptides .
Biology: In biological research, peptides synthesized using this compound are used as probes, inhibitors, and therapeutic agents. The compound’s ability to form stable peptide bonds makes it valuable in studying protein interactions and functions.
Medicine: Peptides synthesized using this compound have applications in drug development. They are used in the design of peptide-based drugs, vaccines, and diagnostic agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its role in solid-phase peptide synthesis makes it a crucial component in the production of various therapeutic peptides.
Wirkmechanismus
The mechanism by which Fmoc-beta-Ala-OSu exerts its effects involves the protection of the amino group of beta-alanine. The Fmoc group is introduced to the amino acid, preventing unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the amino groups of amino acids and peptides .
Vergleich Mit ähnlichen Verbindungen
Fmoc-beta-Ala-OH: The hydroxyl form of the compound, used in similar applications but without the N-hydroxysuccinimide ester.
Fmoc-OSu: Used for the protection of amino groups in various amino acids.
Fmoc-Cl: Another reagent used for introducing the Fmoc group to amino acids.
Uniqueness: Fmoc-beta-Ala-OSu is unique in its ability to provide both protection and activation of the amino group, facilitating efficient peptide synthesis. Its stability and ease of removal under basic conditions make it a preferred choice in solid-phase peptide synthesis .
Eigenschaften
CAS-Nummer |
245421-51-6 |
|---|---|
Molekularformel |
C22H20N2O6 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28) |
InChI-Schlüssel |
POYCVXKFJFKSOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
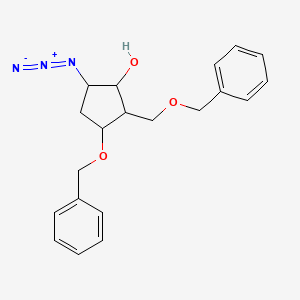

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)
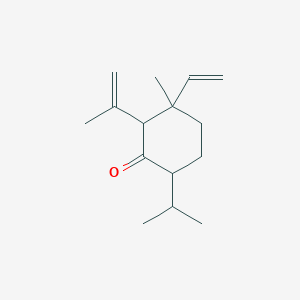
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
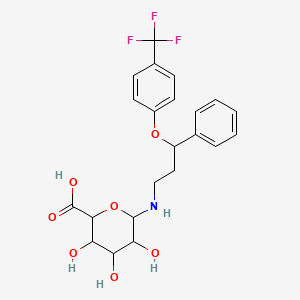
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
